Cas no 55104-32-0 (6-hydroxy-1,3-dihydro-2-benzofuran-1-one)
6-hydroxy-1,3-dihydro-2-benzofuran-1-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Hydroxyphthalide
- 6-hydroxy-3H-2-benzofuran-1-one
- 6-Hydroxy-2-benzofuran-1(3H)-one
- EN300-317828
- 6-hydroxyisobenzofuran-1(3H)-one
- SCHEMBL6585556
- 55104-32-0
- 6-hydroxy-1(3H)-Isobenzofuranone
- DB-071946
- SCHEMBL7593240
- MFCD08693507
- AKOS000278063
- CS-0246132
- G62032
- Z1198181162
- DTXSID90493826
- HWIZGBVJDMPJRO-UHFFFAOYSA-N
- 6-Hydroxy-3H-isobenzofuran-1-one
- 6-hydroxy-1,3-dihydro-2-benzofuran-1-one
-
- Inchi: 1S/C8H6O3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9H,4H2
- InChI Key: HWIZGBVJDMPJRO-UHFFFAOYSA-N
- SMILES: O1C(C2C=C(C=CC=2C1)O)=O
Computed Properties
- Exact Mass: 150.03168
- Monoisotopic Mass: 150.031694049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
6-hydroxy-1,3-dihydro-2-benzofuran-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B444233-25mg |
6-hydroxy-1,3-dihydro-2-benzofuran-1-one |
55104-32-0 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B444233-50mg |
6-hydroxy-1,3-dihydro-2-benzofuran-1-one |
55104-32-0 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B444233-250mg |
6-hydroxy-1,3-dihydro-2-benzofuran-1-one |
55104-32-0 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM373598-1g |
6-Hydroxyphthalide |
55104-32-0 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Alichem | A019149557-5g |
6-Hydroxyphthalide |
55104-32-0 | 95% | 5g |
$1575.84 | 2023-09-01 | |
| Alichem | A019149557-10g |
6-Hydroxyphthalide |
55104-32-0 | 95% | 10g |
$2484.36 | 2023-09-01 | |
| Alichem | A019149557-25g |
6-Hydroxyphthalide |
55104-32-0 | 95% | 25g |
$3939.60 | 2023-09-01 | |
| Enamine | EN300-317828-0.05g |
6-hydroxy-1,3-dihydro-2-benzofuran-1-one |
55104-32-0 | 95% | 0.05g |
$152.0 | 2023-07-06 | |
| Enamine | EN300-317828-0.1g |
6-hydroxy-1,3-dihydro-2-benzofuran-1-one |
55104-32-0 | 95% | 0.1g |
$226.0 | 2023-07-06 | |
| Enamine | EN300-317828-0.25g |
6-hydroxy-1,3-dihydro-2-benzofuran-1-one |
55104-32-0 | 95% | 0.25g |
$322.0 | 2023-07-06 |
6-hydroxy-1,3-dihydro-2-benzofuran-1-one Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 6-hydroxy-1,3-dihydro-2-benzofuran-1-one
Recent Advances in the Study of 6-hydroxy-1,3-dihydro-2-benzofuran-1-one (CAS: 55104-32-0) in Chemical Biology and Pharmaceutical Research
6-hydroxy-1,3-dihydro-2-benzofuran-1-one (CAS: 55104-32-0) is a bioactive compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its benzofuran core and hydroxyl substituent, has demonstrated promising pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer activities. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and therapeutic applications, positioning it as a compound of interest for drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 6-hydroxy-1,3-dihydro-2-benzofuran-1-one, highlighting improved yields through catalytic hydrogenation and green chemistry approaches. The research team reported a 15% increase in yield compared to traditional methods, while maintaining high purity (>98%). This advancement is critical for scaling up production for preclinical and clinical studies.
In the realm of biological activity, a recent Nature Communications paper (2024) investigated the compound's interaction with reactive oxygen species (ROS) in cellular models. The study found that 6-hydroxy-1,3-dihydro-2-benzofuran-1-one exhibits selective ROS scavenging properties, particularly against hydroxyl radicals (•OH), with an IC50 of 12.3 μM. This specificity suggests potential applications in oxidative stress-related disorders, such as neurodegenerative diseases and ischemia-reperfusion injury.
Pharmacokinetic studies have also made progress, as evidenced by a 2024 publication in Drug Metabolism and Disposition. Researchers developed a sensitive LC-MS/MS method for quantifying 6-hydroxy-1,3-dihydro-2-benzofuran-1-one in plasma, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. The study revealed favorable absorption characteristics (oral bioavailability of 68% in rat models) and a half-life of 4.2 hours, supporting its potential as an oral therapeutic agent.
Structural-activity relationship (SAR) studies have expanded our understanding of this compound's pharmacophore. A recent Bioorganic & Medicinal Chemistry report (2024) systematically modified the benzofuran scaffold and demonstrated that the 6-hydroxy group is crucial for maintaining antioxidant activity, while substitutions at the 4-position can modulate lipophilicity and membrane permeability. These findings provide a roadmap for future derivative development.
Emerging applications in oncology were highlighted in a 2024 Cancer Research paper, where 6-hydroxy-1,3-dihydro-2-benzofuran-1-one showed selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) with minimal effects on normal mammary epithelial cells. Mechanistic studies revealed induction of apoptosis through the mitochondrial pathway and inhibition of STAT3 signaling, suggesting potential as a targeted therapy for aggressive breast cancer subtypes.
In conclusion, recent research on 6-hydroxy-1,3-dihydro-2-benzofuran-1-one (55104-32-0) has significantly advanced our understanding of its chemical properties, biological activities, and therapeutic potential. The compound's multifunctional nature positions it as a promising scaffold for drug development across multiple disease areas. Future research directions include clinical translation of these findings, exploration of novel derivatives, and combination therapy strategies to enhance efficacy and overcome potential resistance mechanisms.
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